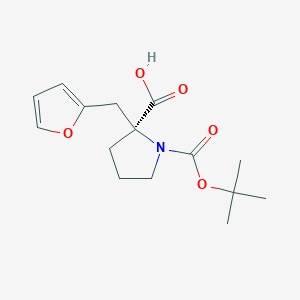

Boc-(S)-alpha-(2-furanylmethyl)-proline

Description

Contextualization within Non-Natural Amino Acid Chemistry and Imino Acid Derivatives

Non-natural amino acids are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. nih.gov These synthetic derivatives are crucial in medicinal chemistry and drug discovery as they allow for the modification of peptides to enhance their stability, bioactivity, and conformational properties. chemimpex.comnih.gov Boc-(S)-alpha-(2-furanylmethyl)-proline is a prime example of such a compound, serving as a specialized building block. chemimpex.com

Proline itself is unique among the proteinogenic amino acids as it is technically an imino acid, due to its secondary amine being incorporated into the pyrrolidine (B122466) ring. sigmaaldrich.com This cyclic structure imparts significant conformational rigidity upon the peptide backbone. sigmaaldrich.com Derivatives of proline are therefore of great interest for their ability to influence the secondary and tertiary structure of peptides and proteins. nih.gov The "Boc" (tert-butyloxycarbonyl) group is a widely used protecting group in peptide synthesis, which allows for controlled, stepwise addition of amino acid residues to a growing peptide chain. chemimpex.com

Significance of the Pyrrolidine Framework in Chiral Molecule Design

The pyrrolidine ring, the core framework of proline, is a privileged scaffold in organic synthesis, particularly in the design of chiral molecules and catalysts. nih.gov Its rigid, cyclic structure and defined stereochemistry make it an excellent chiral template. In the context of this compound, the (S)-configuration at the alpha-carbon is fixed, providing a basis for stereocontrolled synthesis.

The conformational constraints imposed by the pyrrolidine ring are critical for its function in asymmetric catalysis. nih.gov Proline and its derivatives are well-known organocatalysts, capable of promoting a variety of chemical transformations with high enantioselectivity. nih.gov This ability stems from the ring's capacity to form specific transition state geometries that favor the formation of one enantiomer over the other. The presence of substituents on the pyrrolidine ring can further tune its catalytic activity and selectivity. nih.gov

Unique Attributes of the 2-Furanylmethyl Side Chain for Enhanced Reactivity and Molecular Recognition (Theoretical Perspective)

The 2-furanylmethyl side chain is a distinctive feature of this molecule that theoretically imparts enhanced reactivity and potential for specific molecular recognition. The furan (B31954) ring is an aromatic heterocycle with a pi-electron system that can participate in various non-covalent interactions.

From a theoretical standpoint, the furan moiety can engage in:

π-π stacking: The aromatic furan ring can interact with other aromatic systems, which can be a factor in molecular recognition and the stabilization of complex molecular assemblies.

Hydrogen bonding: The oxygen atom within the furan ring can act as a hydrogen bond acceptor, allowing for specific interactions with hydrogen bond donors in other molecules. trinity.edu

These potential interactions make the 2-furanylmethyl side chain a valuable component for designing molecules with specific binding properties. The ability to form multiple, weak, non-covalent bonds is a key principle in molecular recognition, which is fundamental to designing synthetic receptors and understanding biological processes. The reactivity of the furan ring, for instance its participation in Diels-Alder reactions, also presents opportunities for further chemical modification.

Data Tables

Physicochemical Properties of the Related Compound: Boc-(R)-alpha-(2-furanylmethyl)-proline

Note: The following data is for the (R)-enantiomer and is provided as a reference for the general characteristics of this class of compounds.

| Property | Value | Source |

| CAS Number | 959582-72-0 | chemimpex.com |

| Molecular Formula | C₁₅H₂₁NO₅ | chemimpex.com |

| Molecular Weight | 295.33 g/mol | chemimpex.com |

| Appearance | Semi-solid | chemimpex.com |

| Melting Point | 134 - 140 °C | chemimpex.com |

| Optical Rotation | [α]D²⁵ = 107 ± 2º (c=1 in EtOH) | chemimpex.com |

Key Structural Components of this compound

| Component | Function / Significance |

| Boc Group | Amine protecting group, enables controlled peptide synthesis. |

| (S)-Proline Core | Chiral imino acid framework, provides rigidity and stereochemical control. |

| 2-Furanylmethyl Side Chain | Aromatic heterocycle, offers potential for π-π stacking, hydrogen bonding, and other non-covalent interactions for molecular recognition. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANFHNJFIHFCFK-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc S Alpha 2 Furanylmethyl Proline and Analogues

Stereoselective Synthesis of the (S)-Pyrrolidine-2-carboxylic Acid Core

The cornerstone of synthesizing Boc-(S)-alpha-(2-furanylmethyl)-proline lies in the establishment of the chiral pyrrolidine-2-carboxylic acid framework with a substituent at the alpha-position.

Asymmetric Construction of the Alpha-Substituted Proline Scaffold

The creation of the quaternary stereocenter at the alpha-position of proline is a significant synthetic challenge. Various methodologies have been developed to achieve this with high stereocontrol. One prominent approach involves the diastereoselective alkylation of chiral, non-racemic proline enolates. By employing a suitable chiral auxiliary on the proline nitrogen, the stereochemical outcome of the alkylation can be effectively directed. uow.edu.au For instance, N-benzyl-proline esters can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The stereoselectivity is often influenced by the steric hindrance of the auxiliary and the reaction conditions. researchgate.net

Another powerful strategy is the use of asymmetric phase-transfer catalysis for the alkylation of glycine-derived Schiff bases. This method allows for the enantioselective construction of the alpha-substituted amino acid core, which can then be cyclized to form the pyrrolidine (B122466) ring. Furthermore, organocatalytic approaches, such as Michael additions to nitroalkenes followed by cyclization and reduction, have emerged as effective routes to enantiomerically enriched alpha-substituted pyrrolidines. rsc.org

Recent advancements also include transition metal-catalyzed C-H activation strategies, which offer a direct and atom-economical way to functionalize the proline core. nih.gov While often targeting other positions, these methods highlight the ongoing innovation in creating substituted proline scaffolds.

Enantioselective Approaches for Derivatization

Once the (S)-pyrrolidine-2-carboxylic acid core is established, further derivatization can be achieved through enantioselective methods. Derivatization reagents can be employed to resolve racemic mixtures or to introduce new functionalities with stereocontrol. For example, chiral derivatization reagents can react with the proline derivative to form diastereomers that are separable by chromatography. sci-hub.stresearchgate.net

Enzymatic resolutions have also proven to be a valuable tool. Specific enzymes can selectively act on one enantiomer of a racemic proline derivative, allowing for the separation of the desired (S)-enantiomer. This biocatalytic approach often provides high enantiomeric excess under mild reaction conditions.

Furthermore, dynamic kinetic resolution combines the continuous racemization of the unwanted enantiomer with a stereoselective reaction, thereby theoretically converting the entire racemic starting material into a single desired enantiomer. This approach has been successfully applied to the synthesis of various chiral amino acids.

Introduction and Functionalization of the 2-Furanylmethyl Moiety

The introduction of the 2-furanylmethyl group at the alpha-position is a key step in the synthesis of the target compound. This can be achieved either during the construction of the proline scaffold or by subsequent functionalization.

Strategic Coupling Reactions for Side Chain Elaboration

Cross-coupling reactions are a powerful tool for forging the carbon-carbon bond between the proline alpha-carbon and the 2-furanylmethyl group. For instance, a proline derivative bearing a suitable leaving group at the alpha-position can be coupled with a 2-furanylmethyl organometallic reagent, such as a Grignard or organozinc reagent, in the presence of a palladium or nickel catalyst.

Alternatively, the proline enolate can be directly alkylated with 2-furanylmethyl bromide or a related electrophile. The success of this approach hinges on controlling the reactivity of the enolate to prevent side reactions and ensure high diastereoselectivity. nih.gov

A summary of potential strategic coupling reactions is presented in the table below.

| Coupling Strategy | Proline Reactant | Furan (B31954) Reactant | Catalyst/Conditions |

| Alkylation of Enolate | Chiral Proline Enolate | 2-Furanylmethyl Halide | Strong Base (e.g., LDA), Low Temperature |

| Suzuki Coupling | α-Borylproline Derivative | 2-Halofuran | Palladium Catalyst, Base |

| Stille Coupling | α-Stannylproline Derivative | 2-Halofuran | Palladium Catalyst |

| Negishi Coupling | α-Haloproline Derivative | 2-Furanylmethylzinc Reagent | Palladium or Nickel Catalyst |

Regioselective Functionalization Strategies

While the primary focus is on the 2-furanylmethyl group, subsequent functionalization of the furan ring itself can lead to a diverse range of analogues. The furan ring is susceptible to electrophilic aromatic substitution, and the directing effects of the methylene (B1212753) bridge and the oxygen heteroatom typically favor substitution at the 5-position. nih.gov

Directed metalation, using a strong base such as n-butyllithium, can be employed to deprotonate the furan ring at a specific position, usually C5, allowing for the introduction of a variety of electrophiles. This provides a regioselective route to functionalized furan moieties within the proline scaffold.

tert-Butyloxycarbonyl (Boc) Protection and Orthogonal Deprotection Strategies

The final step in the synthesis of the target compound is the protection of the proline nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the alpha-(2-furanylmethyl)-proline with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

The Boc group is a widely used protecting group in peptide synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). peptide.com This acid lability makes it orthogonal to many other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and benzyl-based protecting groups, which are typically removed by hydrogenolysis. iris-biotech.depeptide.com

This orthogonality is crucial for the incorporation of this compound into larger peptides using solid-phase peptide synthesis (SPPS). nih.govnih.gov The Boc group on the proline derivative remains intact during the coupling of subsequent amino acids (which are typically Fmoc-protected), and can be selectively removed at a later stage if necessary.

Methodologies for N-Alpha Protection in Proline Derivatives

In the multistep synthesis of proline derivatives and peptides, the temporary protection of the α-amino group is a fundamental requirement to prevent undesired side reactions, such as self-coupling and polymerization. biosynth.compeptide.com The choice of the protecting group is critical and is dictated by its stability under various reaction conditions and the ease of its selective removal. For proline derivatives, the tert-butyloxycarbonyl (Boc) group is a widely utilized N-alpha protecting group.

The introduction of the Boc group is typically achieved through the reaction of the proline derivative with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, in the presence of a base. rsc.org This reaction is generally high-yielding and proceeds under mild conditions.

Table 1: Comparison of Common N-Alpha Protecting Groups for Proline

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions | Orthogonality Example |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA, HCl) biosynth.com | Orthogonal to base-labile Fmoc group. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Basic (e.g., Piperidine in DMF) biosynth.com | Orthogonal to acid-labile Boc and tBu groups. biosynth.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Orthogonal to both acid- and base-labile groups. |

Selective Cleavage Techniques in Multistep Synthesis

The selective removal of protecting groups is a cornerstone of complex organic synthesis. The Boc group is valued for its stability in a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions. The standard method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (CH₂Cl₂). acs.org

However, in the context of a multistep synthesis where other acid-sensitive groups may be present, the ability to selectively cleave the Boc group is paramount. This chemoselectivity can be achieved by modulating the strength of the acid used for deprotection. biosynth.comoup.com For instance, weaker acidic conditions, such as 85% formic acid, have been shown to effectively cleave N-Boc groups while leaving other acid-labile groups, like tert-butyl esters, intact. oup.com Similarly, reagents like chlorotrimethylsilane (B32843) (TMSCl) in the presence of phenol (B47542) can provide a highly selective system for Boc removal with a significant rate enhancement compared to conventional methods, minimizing the degradation of benzyl-based side-chain protecting groups. acs.org

In solid-phase synthesis, the cleavage conditions must also be compatible with the resin linkage. sigmaaldrich.com For example, the standard HF cleavage procedure is a "hard acid" method that removes most protecting groups simultaneously with cleavage from the resin. sigmaaldrich.com Conversely, "low" HF procedures can be used for more controlled deprotection. sigmaaldrich.com The development of varied cleavage protocols allows for precise manipulation in the synthesis of complex molecules.

Table 2: Reagents for Selective Boc Group Cleavage

| Reagent/System | Conditions | Selectivity/Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | ~25-50% TFA in CH₂Cl₂ | Standard, strong acid conditions; may cleave other acid-labile groups. acs.org |

| Formic Acid | 85% HCOOH | Milder conditions, allows for selective removal over tert-butyl esters. oup.com |

| HCl in Dioxane/EtOAc | ~4M solution | Common alternative to TFA, provides anhydrous acidic conditions. |

| TMSCl / Phenol | 1M TMSCl, 3M Phenol in CH₂Cl₂ | High selectivity, reduces loss of benzyl-type side-chain protecting groups. acs.org |

| TMSOTf / TFA | Two-step procedure | "Hard acid" conditions suitable for robust protecting groups. sigmaaldrich.com |

Modern Synthetic Transformations and Reaction Condition Optimization

The construction of the core structure of α-substituted proline analogues like this compound relies on efficient and stereoselective carbon-carbon bond-forming reactions. Modern organic synthesis has provided powerful tools, including multicomponent reactions and advanced catalytic systems, to achieve this goal.

Application of Petasis-type Reactions and Related Multicomponent Strategies

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all components, are highly valued for their efficiency and atom economy. ajgreenchem.com The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a prominent MCR used for the synthesis of substituted amines, including α-amino acids. organic-chemistry.orgmdpi.com This reaction typically involves the condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid. mdpi.comwikipedia.org

The synthesis of α-amino acids via the Petasis reaction can be achieved by using an α-keto acid or glyoxylic acid as the carbonyl component. organic-chemistry.org For the synthesis of a proline analogue, a secondary amine like proline or a derivative would react with an aldehyde and a boronic acid. The reaction is advantageous as it often proceeds under mild conditions, tolerates a wide range of functional groups, and can exhibit high stereocontrol, especially when a chiral amine or aldehyde is used. wikipedia.orgnih.gov The versatility of the Petasis reaction makes it a powerful tool for generating libraries of complex amino acid derivatives for drug discovery. nih.gov

Beyond the Petasis reaction, other MCRs, such as those based on 1,3-dipolar cycloaddition of azomethine ylides, have been employed to synthesize polysubstituted proline and homoproline analogues. nih.govresearchgate.net These strategies offer rapid access to complex pyrrolidine rings from simple, readily available starting materials. nih.govresearchgate.net

Table 3: Generalized Petasis Reaction for α-Amino Acid Synthesis

| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type |

|---|---|---|---|

| Secondary Amine (e.g., Proline) | Glyoxylic Acid | Vinyl- or Aryl-boronic acid | α-Substituted Glycine Derivative |

| Primary Amine | α-Keto Acid | Vinyl- or Aryl-boronic acid | α,α-Disubstituted Amino Acid |

| L-Phenylalanine methyl ester | Lactol | Arylboronic acid | anti-1,2-Amino alcohol derivative wikipedia.org |

Advanced Catalytic Systems for Efficiency and Selectivity

Catalysis is at the heart of modern synthetic chemistry, enabling reactions to proceed with greater speed, efficiency, and stereoselectivity. In the synthesis of chiral proline derivatives, both organocatalysis and metal-based catalysis play crucial roles.

L-proline and its derivatives have emerged as powerful organocatalysts for a wide array of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. researchgate.netwikipedia.org These catalysts operate via enamine or iminium ion intermediates, effectively controlling the stereochemical outcome of the reaction. wikipedia.org While L-proline itself is effective, significant research has focused on modifying the proline scaffold to enhance its catalytic activity and selectivity. researchgate.netorganic-chemistry.org The addition of chiral co-catalysts or additives can also improve the performance of L-proline in certain reactions. rsc.org L-proline has also been shown to catalyze MCRs for the synthesis of various heterocyclic systems. ajgreenchem.comrsc.orgresearchgate.net

Transition metal catalysis provides a complementary set of tools for synthesizing and functionalizing proline rings. For instance, copper-catalyzed reactions are used for various coupling processes. organic-chemistry.org More complex cascade reactions, such as a Cu(I)-catalyzed [3 + 2]-cycloaddition followed by subsequent rearrangements, can be used to construct highly functionalized proline derivatives with excellent diastereoselectivity. nih.gov These advanced catalytic methods provide access to novel proline analogues that would be difficult to synthesize using traditional approaches.

Application As a Chiral Building Block in Peptide and Peptidomimetic Research

Design and Synthesis of Modified Peptides Utilizing Boc-(S)-alpha-(2-furanylmethyl)-proline

The incorporation of this proline analog into peptide sequences allows for the creation of modified peptides with potentially enhanced stability and bioactivity. The furan (B31954) ring itself introduces an aromatic, heterocyclic moiety that can participate in various chemical interactions. chemimpex.com

The integration of this compound into peptide chains is typically achieved using solid-phase peptide synthesis (SPPS). Both tert-butyloxycarbonyl (Boc)/benzyl (Bzl) and fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategies are viable for creating the linear precursors. mdpi.comnih.gov

For linear peptides , the process involves standard coupling cycles: deprotection of the N-terminal group on the growing peptide chain followed by coupling with the activated carboxyl group of the incoming this compound. Due to the steric hindrance from the alpha-substituent, optimization of coupling reagents (e.g., using HATU or HBTU) and reaction times may be necessary to ensure efficient amide bond formation. peptide.com

For cyclic peptides , the synthesis begins with the assembly of the linear peptide on a solid support. After the linear sequence is complete, on-resin or in-solution cyclization is performed. Common strategies include:

Head-to-tail cyclization: The N-terminal amine attacks the C-terminal carboxylic acid.

Side-chain to side-chain cyclization: Functional groups on amino acid side chains (e.g., the amino group of Lysine and the carboxylic acid group of Glutamic acid) are used to form a lactam bridge. biotage.com

Disulfide bridging: Cysteine residues are incorporated and later oxidized to form a cyclizing disulfide bond. rsc.org

The presence of the bulky furanylmethyl group can pre-organize the linear peptide into a conformation that facilitates macrocyclization, potentially improving the efficiency of the ring-closing step.

| Synthesis Strategy | Key Features | Potential Advantages with α-Substituted Proline |

| Linear SPPS | Stepwise addition of Boc- or Fmoc-protected amino acids on a solid support. | Standard protocols are applicable; may require stronger coupling agents or longer reaction times due to steric bulk. |

| On-Resin Cyclization | Cyclization of the peptide while still attached to the resin, followed by cleavage. | Can minimize intermolecular side reactions; pre-organization of the peptide backbone may favor cyclization. |

| In-Solution Cyclization | Cleavage of the linear peptide from the resin, followed by cyclization under dilute conditions. | A common method for various cyclization chemistries (e.g., lactamization, disulfide formation). mdpi.com |

The substitution at the alpha-carbon of the proline ring has significant theoretical implications for the peptide's structure and stability. Proline's unique cyclic structure already restricts the backbone dihedral angle φ (phi) to approximately -60° to -75°. The addition of a bulky substituent at the Cα position introduces further constraints.

Cis/Trans Isomerization: The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. In natural proteins, the trans form is generally favored. Theoretical studies and experimental data on other α-alkylated prolines, such as α-methylproline, show that the steric bulk of the alpha-substituent strongly disfavors the cis conformation. rsc.org This steric clash makes the trans isomer significantly more stable, thereby reducing the conformational heterogeneity of the peptide. This effect is crucial for designing peptides with a well-defined three-dimensional structure.

Table 3.1: Predicted Conformational Effects of α-Furanylmethyl Substitution

| Conformational Parameter | Effect of α-Substitution | Rationale |

|---|---|---|

| Xaa-Pro Amide Bond | Strong preference for trans isomer | Steric hindrance between the preceding residue's side chain and the furanylmethyl group destabilizes the cis form. |

| Proline Ring Pucker | Influences the endo/exo equilibrium | The bulky substituent can favor a specific ring pucker to minimize steric strain. |

| Backbone Dihedrals (φ, ψ) | Narrows the range of allowed angles | Increased steric hindrance further restricts the already limited conformational space of proline. |

| Proteolytic Stability | Potential for increased stability | The bulky side chain can sterically hinder the approach of proteases to the adjacent peptide bonds. |

Development of Conformationally Constrained Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The incorporation of rigid building blocks like this compound is a key strategy in their development. mdpi.com

Proline and its analogs are well-known inducers of reverse turns, particularly β-turns , which are crucial secondary structures for molecular recognition at protein-protein interfaces. nih.gov

A β-turn involves four amino acid residues (labeled i to i+3) where the peptide chain reverses its direction. Proline is frequently found at the i+1 position. By replacing a standard proline with an α-substituted analog like this compound at this position, the turn can be further stabilized. Research on the related (S)-alpha-methylproline has shown that its incorporation enhances the stability of reverse-turn conformations. nih.gov The strong preference for the trans amide bond locks the backbone into a conformation conducive to a well-defined turn, making it an excellent scaffold for presenting side chains in a specific spatial orientation for receptor binding.

While proline is generally considered an α-helix breaker, strategic placement of proline analogs can be used to cap helices or, in the context of peptidomimetics, to create scaffolds that project side chains in a manner that mimics the spatial arrangement of key residues in an α-helix.

The structural rigidity of a peptidomimetic is crucial for reducing the entropic penalty upon binding to a biological target. The incorporation of this compound contributes to this rigidity in several ways:

Reduced Bond Rotations: The alpha-substitution severely restricts the rotation around the N-Cα and Cα-C' bonds, limiting the accessible (φ, ψ) conformational space.

Locked Amide Isomer: By enforcing a trans conformation for the preceding peptide bond, the compound eliminates a major source of flexibility and conformational ambiguity in proline-containing peptides.

Defined Ring Pucker: The steric demands of the furanylmethyl group are expected to favor one of the two primary proline ring pucker conformations (Cγ-endo or Cγ-exo), further rigidifying the local structure.

These factors combine to create a highly constrained structural element, making this amino acid an ideal component for building rigid scaffolds that can serve as templates in drug design.

Engineering of Non-Natural Amino Acid Residues for Biological System Probing

The unique chemical functionality of the furan ring in this compound makes it a candidate for engineering non-natural amino acid residues for probing biological systems. The furan moiety can be used as:

A Chemical Handle: Furans can participate in Diels-Alder reactions, offering a potential route for bioorthogonal conjugation. After incorporation into a peptide, the furan ring could be targeted with a dienophile-equipped probe (e.g., a fluorescent dye or biotin) for labeling and detection.

A Structural Probe: The furan ring's distinct electronic environment could be used as a spectroscopic reporter, for example, in NMR studies to probe the local environment within a peptide or at a protein-peptide binding interface.

A Bioactive Moiety: The furan ring itself is a common scaffold in medicinal chemistry and may contribute directly to the biological activity of the peptide by forming specific interactions (e.g., π-stacking or hydrogen bonds) with a biological target. chemimpex.com

The synthesis of peptides containing such residues allows for the creation of sophisticated tools to study complex biological processes with high precision.

Impact on Molecular Recognition and Binding Specificity (Theoretical)

The theoretical impact of incorporating this compound into a peptide sequence on molecular recognition and binding specificity is multifaceted, stemming from the distinct properties of its proline core and its unique alpha-substituent.

Conformational Rigidity and Pre-organization: Proline itself introduces significant conformational constraints into a peptide chain because its side chain cyclizes back onto the backbone amide nitrogen. nih.gov This rigidity limits the range of accessible backbone dihedral angles (φ, ψ) and can disrupt standard secondary structures. peptide.com The addition of a bulky furanylmethyl group at the alpha-carbon is expected to further restrict this conformational freedom. This steric hindrance can "lock" the peptide backbone into a more defined three-dimensional shape. Such pre-organization reduces the entropic penalty upon binding to a biological target, as the peptide does not need to adopt its active conformation from a disordered state. This can theoretically lead to higher binding affinity and specificity.

Side-Chain Interactions: The 2-furanylmethyl side chain introduces unique possibilities for non-covalent interactions within a receptor's binding pocket.

Aromatic and Hydrophobic Interactions: The furan ring, as a heterocyclic aromatic system, can participate in hydrophobic interactions and potentially engage in π-stacking with aromatic residues of a target protein, such as phenylalanine, tyrosine, or tryptophan.

Hydrogen Bonding: The oxygen atom within the furan ring can act as a hydrogen bond acceptor, forming specific contacts that may not be possible with natural amino acids.

The combination of a constrained backbone and specific side-chain interactions can significantly enhance the binding specificity of a peptide. nih.gov By replacing a natural amino acid with this building block, researchers can probe the structural requirements of a binding site and design ligands that fit more precisely, potentially discriminating between closely related receptor subtypes. nih.gov The influence of such substitutions on peptide conformation is a key consideration in the medicinal chemistry-driven optimization of peptide ligands. nih.gov

| Feature | Standard Proline | (S)-alpha-(2-furanylmethyl)-proline (Theoretical) | Potential Impact on Molecular Recognition |

| Backbone Flexibility | Conformationally restricted due to pyrrolidine (B122466) ring. peptide.com | Highly restricted due to the additional bulky α-substituent. | Pre-organizes the peptide into a specific conformation, potentially increasing binding affinity. |

| Cis/Trans Isomerism | The Xaa-Pro amide bond can exist in both cis and trans conformations. peptide.com | Steric clash from the α-substituent may favor one isomer over the other. | Reduces conformational heterogeneity, leading to a more specific ligand-receptor interaction. |

| Side-Chain Interactions | Aliphatic, primarily involved in hydrophobic interactions. | Aromatic (furan ring), capable of hydrophobic, π-stacking, and hydrogen bonding (via furan oxygen). | Introduces novel, specific non-covalent interactions to enhance binding specificity and affinity. |

| Receptor Selectivity | Contributes to selectivity based on backbone conformation. | Enhanced selectivity due to a combination of rigid backbone and unique side-chain interactions. | Allows for the design of peptides that can distinguish between closely related biological targets. |

Advanced Conjugation Techniques for Complex Biomolecules (Conceptual Framework)

The incorporation of this compound provides a foundation for advanced, site-specific conjugation strategies, moving beyond standard peptide synthesis. creative-biogene.com The tert-butoxycarbonyl (Boc) group is a standard protecting group used in solid-phase peptide synthesis (SPPS), where its removal allows the proline nitrogen to form a peptide bond. biosynth.com However, the furan moiety itself can be conceptualized as a reactive handle for bioorthogonal conjugation reactions, enabling the covalent linking of the peptide to other biomolecules like proteins, nucleic acids, or nanoparticles. acs.orgnih.gov

Furan-Based Cycloadditions: A powerful conceptual framework involves leveraging the furan ring as a diene in Diels-Alder [4+2] cycloaddition reactions. This type of reaction is highly efficient and can proceed under mild, biocompatible conditions.

Peptide Synthesis: A peptide is first synthesized containing the (S)-alpha-(2-furanylmethyl)-proline residue.

Target Modification: A target biomolecule (e.g., a protein or an oligonucleotide) is chemically modified to include a reactive dienophile, such as a maleimide group.

Conjugation: The furan-containing peptide and the maleimide-functionalized biomolecule are mixed. The Diels-Alder reaction occurs specifically between the furan and maleimide, forming a stable, covalent linkage. This strategy allows for precise, site-specific labeling and the creation of complex bioconjugates. ugent.be

Oxidative Furan Crosslinking: Another advanced conceptual technique involves the selective oxidation of the furan ring to generate a highly reactive intermediate. ugent.be This approach could be used for affinity-based labeling or to create crosslinked peptide-protein complexes.

Binding Event: The peptide containing the furan moiety first binds non-covalently to its target protein receptor.

Triggered Oxidation: A localized trigger, such as the introduction of a mild chemical oxidant or the presence of reactive oxygen species (ROS) at the target site, oxidizes the furan ring.

Covalent Crosslinking: The resulting reactive species (e.g., an oxocarbenium ion) can then react with nearby nucleophilic amino acid residues (like lysine or cysteine) on the target protein, forming a permanent covalent bond. ugent.be This method could be invaluable for identifying and validating ligand-receptor interactions. ugent.be

These conceptual frameworks highlight how non-natural amino acids with unique chemical functionalities can serve as platforms for developing sophisticated bioconjugates with applications in diagnostics, targeted therapeutics, and fundamental biological research. creative-biogene.comacs.org

| Conjugation Strategy | Reactive Group on Peptide | Reactive Partner on Target | Reaction Type | Conceptual Application |

| Standard Peptide Synthesis | N-terminal amine (after Boc deprotection). biosynth.com | Activated carboxylic acid. | Amide bond formation. | Elongating a peptide chain during SPPS. |

| Diels-Alder Ligation | Furan ring (acting as a diene). | Dienophile (e.g., maleimide, alkyne). | [4+2] Cycloaddition. | Site-specific labeling of proteins or surfaces with the peptide. ugent.be |

| Oxidative Crosslinking | Furan ring. | Nucleophilic amino acid residues (e.g., Lys, Cys) in proximity. ugent.be | Furan oxidation followed by nucleophilic attack. | Covalently capturing and identifying ligand-receptor binding partners (affinity labeling). ugent.be |

| Click Chemistry (Conceptual) | A modified furan ring containing an azide or alkyne. | A target biomolecule with a complementary alkyne or azide. | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition. | Modular and highly efficient conjugation to complex biomolecules for imaging or delivery. acs.orgresearchgate.net |

The available scientific literature extensively covers L-proline and a wide variety of its derivatives as highly effective organocatalysts for numerous asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. The general principles of proline catalysis, involving the formation of enamine or iminium ion intermediates and the role of the carboxylic acid moiety in transition state stabilization through hydrogen bonding, are well-established. Research has also focused on modifying the proline scaffold to enhance catalytic activity and stereoselectivity.

However, specific research detailing the catalytic mechanisms, stereochemical control, and applications of this compound itself could not be located. Commercial suppliers list this compound primarily as a chiral building block for applications in peptide synthesis and drug development. This suggests that its primary role in the scientific community to date has been as a synthetic intermediate rather than as a direct catalyst for asymmetric reactions.

Therefore, due to the absence of specific research findings on the catalytic role of this compound, it is not possible to generate the detailed, scientifically accurate article as per the provided outline. The requested information on its function as an enantioselective organocatalyst, its catalytic mechanisms, and its use in developing chiral ligands is not present in the accessible research literature.

Role in Asymmetric Catalysis and Organocatalytic Transformations

Specific Organocatalytic Applications

Aldol (B89426) Reactions, Mannich Reactions, and Michael Additions

No published data is available to assess the catalytic activity of Boc-(S)-alpha-(2-furanylmethyl)-proline in Aldol reactions, Mannich reactions, or Michael additions.

Cycloadditions and Other Stereoselective C-C Bond Formations

There is no documented use of this compound as a catalyst for cycloaddition reactions or other stereoselective C-C bond-forming reactions in the accessible scientific literature.

Conformational Analysis and Spectroscopic Characterization of Boc S Alpha 2 Furanylmethyl Proline

Elucidation of Pyrrolidine (B122466) Ring Conformations (Puckering)

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). nih.gov The substituents on the ring, particularly at the alpha-carbon, significantly influence the energetic preference for one conformation over the other.

Spectroscopic methods are powerful tools for investigating the conformational landscape of proline derivatives in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for studying proline conformations. The analysis of ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, provides insight into the ring's pucker. nih.gov For N-acylated prolines, the presence of two distinct sets of signals often indicates the presence of cis and trans isomers resulting from restricted rotation around the Boc-N amide bond. peptide.com The specific chemical shifts of the β, γ, and δ protons and carbons are sensitive to the ring's geometry. Two-dimensional NMR techniques, such as NOESY, can further elucidate through-space interactions to confirm conformational preferences.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. The frequencies of the amide I band (C=O stretching of the Boc group) and other backbone vibrations can be sensitive to the local conformation. nih.gov In proline-rich structures, a characteristic strong band in the 1450 cm⁻¹ region is often observed, which can be assigned to various deformation and stretching modes within the proline residue. researchgate.net

Table 1: Summary of Spectroscopic Techniques and Expected Observations

| Technique | Parameter | Expected Information for Boc-(S)-alpha-(2-furanylmethyl)-proline |

|---|---|---|

| NMR | Chemical Shifts (¹H, ¹³C) | Discernment of cis/trans rotamers; shifts of ring protons indicate preferred pucker. |

| Coupling Constants | Vicinal coupling constants (³J) help define dihedral angles of the pyrrolidine ring. | |

| IR | Amide I Band | Position reflects the hydrogen bonding environment and conformation of the Boc group. |

| Fingerprint Region | Vibrational modes sensitive to the substitution and puckering of the pyrrolidine ring. | |

| CD | Molar Ellipticity | Provides a signature based on the molecule's absolute stereochemistry and conformer population. |

Computational chemistry offers a powerful complement to experimental data for understanding the conformational preferences of molecules.

Density Functional Theory (DFT): DFT calculations are widely used to model the structures and relative energies of different proline conformers. nih.gov For this compound, calculations can be performed to optimize the geometries of both the Cγ-endo and Cγ-exo puckered forms, as well as the cis and trans amide rotamers. These calculations provide the relative Gibbs free energies (ΔG) of each conformer, allowing for the prediction of their populations at equilibrium. nih.gov The steric demand of the α-(2-furanylmethyl) group is expected to create a significant energy difference between the possible conformers. Solvation effects can be included using models like the Self-Consistent Reaction Field (SCRF) to better simulate solution-phase behavior. nih.gov

Table 2: Hypothetical Relative Energies of Conformational Isomers from DFT Calculations

| Conformer (Amide Isomer) | Pyrrolidine Pucker | Calculated Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| trans | Cγ-exo | 0.00 | ~75 |

| trans | Cγ-endo | 0.75 | ~20 |

| cis | Cγ-exo | 2.50 | ~4 |

| cis | Cγ-endo | 3.50 | ~1 |

Stereochemical Integrity and Chirality Assessment

Ensuring the stereochemical purity of a chiral molecule is critical in pharmaceutical development. For this compound, this involves confirming the (S) configuration at the alpha-carbon and quantifying any presence of the (R)-enantiomer.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the enantiomeric purity of amino acid derivatives.

Chiral HPLC: The separation of enantiomers is achieved using a chiral stationary phase (CSP). For N-protected amino acids like the target compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® columns), are highly effective. nih.govresearchgate.net A mobile phase consisting of a mixture of hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA), is typically used to achieve good resolution between the enantiomers. nih.govresearchgate.net The method can be validated to precisely quantify the enantiomeric excess (e.e.) of the desired (S)-isomer.

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane:Ethanol with 0.1% TFA (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected tR (S)-isomer | ~8.5 min |

| Expected tR (R)-isomer | ~10.2 min |

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution, providing a fundamental measure of a compound's optical activity.

Specific Rotation ([α]): The specific rotation is a characteristic physical property of a chiral molecule. For this compound, the measurement would be expected to yield a negative value, corresponding to levorotation. The magnitude of rotation is dependent on the solvent, concentration, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm). nih.gov While the specific value for the (S)-enantiomer is not widely published, data for the corresponding (R)-enantiomer, Boc-(R)-alpha-(2-furanylmethyl)proline, shows a specific rotation of +107 ± 2° (c=1 in EtOH). chemimpex.com By convention, the (S)-enantiomer should have an equal and opposite value.

Table 4: Optical Rotation Properties

| Compound | Formula | Specific Rotation [α]D²⁵ | Conditions |

|---|---|---|---|

| This compound | C₁₅H₂₁NO₅ | -107 ± 2° (expected) | c=1 in Ethanol |

| Boc-(R)-alpha-(2-furanylmethyl)-proline | C₁₅H₂₁NO₅ | +107 ± 2° (reported) chemimpex.com | c=1 in Ethanol |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the relative and absolute stereochemistry, as well as the preferred conformation adopted in the crystal lattice.

For this compound, an X-ray crystal structure would provide precise data on bond lengths, bond angles, and torsion angles. It would definitively show the puckering of the pyrrolidine ring (endo vs. exo), the orientation of the furanylmethyl and Boc groups, and the planarity of the amide bond. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding, that stabilize the solid-state structure.

As of this writing, a public crystal structure for this compound has not been reported in the primary literature or crystallographic databases. If a suitable single crystal were obtained, the analysis would yield the parameters outlined in the table below.

Table 5: Crystallographic Data (Hypothetical Parameters)

| Parameter | Description |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z Value | Number of molecules per unit cell |

| Key Torsion Angles | Cγ-Cβ-Cα-N (ring pucker), Cα-N-C(O)-O (amide bond) |

| Hydrogen Bonding | Donor-Acceptor distances and angles |

Molecular Geometry and Bond Length/Angle Analysis

Detailed experimental data from X-ray crystallography for this compound is not publicly available. Therefore, a definitive analysis of its molecular geometry, including precise bond lengths and angles, cannot be provided at this time.

In the absence of specific experimental data, the molecular geometry can be discussed in general terms based on theoretical principles and data from analogous structures. The molecule consists of three main components: the N-terminal tert-butoxycarbonyl (Boc) protecting group, the pyrrolidine ring characteristic of proline, and the α-substituent, a 2-furanylmethyl group.

The geometry of the pyrrolidine ring is a key feature. Proline's cyclic nature restricts the backbone dihedral angle φ to a narrow range of values, typically around -60° to -75°. The five-membered ring is not planar and exists in one of two puckered conformations: Cγ-exo or Cγ-endo, which refers to the position of the gamma carbon relative to the plane defined by the other four ring atoms. The presence of a bulky α-substituent like the 2-furanylmethyl group is expected to influence the ring's pucker preference. Computational studies on other α-substituted prolines suggest that such substitutions can favor a specific pucker to minimize steric strain.

The peptide bond between the Boc group and the proline nitrogen can exist in either a cis or trans conformation. For most amino acids, the trans conformation is overwhelmingly favored. However, in N-acylated prolines, the energy difference between the cis and trans isomers is smaller, and a significant population of the cis isomer can exist in solution. The bulky α-substituent in this compound would likely create steric hindrance that could further influence this equilibrium, generally favoring the trans conformation to a greater extent than in unsubstituted Boc-proline.

The furan (B31954) ring is an aromatic heterocycle and is planar. The bond lengths and angles within the furan moiety are expected to be consistent with those of other furan-containing compounds. The linkage to the proline α-carbon is via a methylene (B1212753) bridge, which allows for rotational freedom around the Cα-C(methylene) and C(methylene)-C(furan) bonds.

A hypothetical data table for selected bond lengths and angles is provided below for illustrative purposes, based on standard values for similar chemical environments. These are not experimental values for this compound.

Hypothetical Bond Lengths

| Bond | Expected Length (Å) |

|---|---|

| N1-Cα | 1.47 |

| Cα-C' | 1.53 |

| Cα-Cβ | 1.54 |

| Cα-C(methylene) | 1.54 |

| C(furan)-O | 1.36 |

Hypothetical Bond Angles

| Angle | Expected Angle (°) |

|---|---|

| N1-Cα-C' | 111 |

| N1-Cα-Cβ | 112 |

| Cβ-Cα-C(methylene) | 113 |

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure for this compound, a definitive description of its crystal packing and intermolecular interactions is not possible. However, likely interactions can be inferred from the molecule's functional groups.

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding. It contains a hydroxyl group that can act as a hydrogen bond donor and a carbonyl oxygen that can act as a hydrogen bond acceptor. In the solid state, carboxylic acids often form dimeric structures through a pair of O-H···O=C hydrogen bonds. This is a very common and stable motif in the crystal packing of carboxylic acids. The oxygen atoms of the Boc group's carbonyl and the furan ring's ether linkage could also potentially act as weak hydrogen bond acceptors.

Van der Waals Forces: Non-polar parts of the molecule, such as the tert-butyl group of the Boc protector and the hydrocarbon portions of the pyrrolidine and furanylmethyl groups, will interact through weaker van der Waals forces. These dispersion forces, although individually weak, can collectively make a significant contribution to the crystal lattice energy.

Computational and Theoretical Studies of Boc S Alpha 2 Furanylmethyl Proline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution, which governs the molecule's structure, stability, and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.comlibretexts.org The energy and spatial distribution of these orbitals determine the molecule's nucleophilic and electrophilic nature. youtube.com

For Boc-(S)-alpha-(2-furanylmethyl)-proline, the HOMO is expected to be located primarily on the electron-rich furan (B31954) ring, making it the most probable site for electrophilic attack. The LUMO, conversely, would likely be distributed around the carbonyl groups of the Boc-protecting group and the carboxylic acid, indicating these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.

Reaction pathway analysis uses quantum chemical calculations to map the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and determine the most favorable mechanism. For example, in the context of peptide synthesis, these calculations could model the coupling of this compound with another amino acid, elucidating the step-by-step mechanism and identifying potential side reactions. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

This table presents theoretical energy values for the frontier molecular orbitals, calculated using a DFT method (e.g., B3LYP/6-31G*). These values are crucial for predicting the molecule's chemical reactivity and electronic transitions.

| Orbital | Energy (eV) | Primary Location of Electron Density | Implied Reactivity |

| HOMO | -6.2 | Furan Ring | Nucleophilic / Site of Oxidation |

| LUMO | -0.8 | Carbonyl groups (Boc and COOH) | Electrophilic / Site of Reduction |

| HOMO-LUMO Gap | 5.4 | - | Indicator of chemical stability |

Quantum chemical calculations are highly effective at predicting spectroscopic data, which serves as a powerful tool for structural verification. rsc.orgresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the magnetic shielding tensors for each nucleus. researchgate.net These predicted spectra can be compared with experimental data to confirm the proposed structure of a synthesized compound. For a molecule with multiple stereocenters and complex conformational flexibility like this compound, predicted shifts can be crucial for assigning specific signals to the correct atoms, especially for the protons and carbons within the proline ring and the furanylmethyl substituent. nih.gov

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular motion (stretching, bending, etc.). Computational methods can calculate these vibrational frequencies and their corresponding intensities. This allows for the theoretical prediction of an IR spectrum, which helps in identifying the presence of key functional groups. For this compound, this would include the characteristic C=O stretching frequencies of the urethane (B1682113) and carboxylic acid groups, the C-H stretches of the aliphatic and aromatic moieties, and the C-O-C vibrations of the furan ring.

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)

This table illustrates how computationally predicted chemical shifts, obtained via DFT calculations, can be correlated with experimental values to aid in the structural elucidation of the molecule. (Note: Experimental values are hypothetical for illustrative purposes).

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| Proline Cα | 60.5 | 60.1 | +0.4 |

| Proline Cβ | 30.1 | 29.8 | +0.3 |

| Proline Cγ | 24.8 | 25.1 | -0.3 |

| Proline Cδ | 47.2 | 47.0 | +0.2 |

| Carboxyl C=O | 175.3 | 175.9 | -0.6 |

| Boc C=O | 154.9 | 154.5 | +0.4 |

| Furan C2 | 152.1 | 152.5 | -0.4 |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion and conformational behavior of molecules over time. nih.govnih.gov MD simulations apply classical mechanics to model the interactions between atoms, providing a dynamic picture of the molecule's behavior.

This compound is a flexible molecule with several rotatable bonds and a five-membered ring that can adopt different puckered conformations. nih.gov The proline ring itself can exist in "up" or "down" puckering states. Furthermore, the amide bond formed by the Boc group and the proline nitrogen can exist in either a cis or trans conformation, a key structural feature of proline derivatives that significantly influences the shape of peptides. iris-biotech.de

MD simulations can explore the entire conformational space available to the molecule by simulating its movements over nanoseconds or longer. This exploration allows for the identification of the most stable, low-energy conformations (energy minima) and the energy barriers between them. Understanding the preferred conformations is vital, as the biological activity of a molecule is often dictated by the specific three-dimensional shape it adopts to interact with a biological target. nih.gov

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (like water or chloroform). These simulations reveal how the solvent influences the conformational landscape. nih.govaps.org

For instance, in a polar solvent like water, the molecule is likely to adopt conformations that expose its polar groups (like the carboxylic acid) to form favorable hydrogen bonds with water molecules. researchgate.net In a non-polar solvent, the molecule might fold to minimize the exposure of these polar groups. The solvent polarity is also known to have a significant effect on the cis/trans equilibrium of the proline amide bond. nih.govresearchgate.net Computational studies can quantify these effects, predicting how the population of different conformers changes with the solvent environment, which is critical for designing molecules that will adopt a specific shape under physiological conditions.

Table 3: Hypothetical Relative Energies of Key Conformers in Different Solvents

This table shows the theoretical relative free energies (in kcal/mol) for different conformations of the molecule as determined by molecular dynamics simulations in implicit solvent models. This data highlights how the solvent environment can shift the conformational equilibrium.

| Conformer | Pyrrolidine (B122466) Pucker | Boc-Proline Amide | Relative Energy (in Water) | Relative Energy (in Chloroform) |

| 1 | Cγ-exo (Down) | Trans | 0.00 | 0.00 |

| 2 | Cγ-endo (Up) | Trans | 1.25 | 1.80 |

| 3 | Cγ-exo (Down) | Cis | 2.10 | 1.50 |

| 4 | Cγ-endo (Up) | Cis | 3.50 | 2.95 |

Docking and Molecular Modeling in Ligand-Target Interactions (Theoretical Framework)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein or receptor. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein recognition. nih.gov

The theoretical framework involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible binding poses of the ligand within the active site of the target protein. The scoring function then estimates the binding affinity for each of these poses, ranking them to identify the most likely binding mode. researchgate.netmdpi.com

In a hypothetical scenario where this compound is investigated as an inhibitor for a specific enzyme, molecular docking could be employed to predict how it fits into the enzyme's active site. The model would reveal key intermolecular interactions, such as:

Hydrogen bonds between the carboxylic acid group of the ligand and polar residues in the active site.

Hydrophobic interactions between the tert-butyl group of the Boc protector and non-polar pockets of the enzyme.

π-π stacking or other aromatic interactions between the furan ring and aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

These theoretical insights can explain the basis of a molecule's biological activity and guide the design of new analogues with improved potency and selectivity. nih.gov

Predictive Studies of Binding Modes and Affinities

Predicting how a molecule like this compound will bind to a biological target or assemble in a catalytic transition state is a primary goal of computational modeling. These predictive studies are crucial for rational drug design and the development of new asymmetric catalytic processes. The binding affinity of a ligand to a protein or a substrate to a catalyst is fundamentally governed by non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic contacts. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, are employed to model these interactions and estimate binding affinities. nih.govnih.gov

The unique structural features of this compound—namely the bulky tert-butoxycarbonyl (Boc) protecting group, the chiral proline scaffold, and the aromatic furanylmethyl substituent at the alpha-position—all play significant roles in determining its binding modes. The Boc group, for instance, can influence the conformational flexibility of the proline ring and engage in hydrophobic interactions. The furan ring, with its heteroaromatic character, can participate in π-stacking interactions and hydrogen bonding. chemimpex.com

DFT calculations can be used to investigate the conformational preferences of alpha-substituted proline analogues, revealing how the substituent at the Cα position can modulate the puckering of the pyrrolidine ring and the cis/trans isomerism of the peptide bond. nih.gov This, in turn, affects how the molecule presents its binding motifs to a receptor or substrate.

To illustrate the predictive power of these computational approaches, consider a hypothetical docking study of this compound with a target protein. The results of such a study could be summarized in a data table, providing quantitative estimates of the binding affinity and identifying the key interacting residues.

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Dominant Interaction Type |

|---|---|---|---|

| 1 | -8.5 | Tyr123, Phe256 | π-stacking (Furan ring) |

| 2 | -7.9 | Leu89, Val101 | Hydrophobic (Boc group) |

| 3 | -7.2 | Ser95, Asn140 | Hydrogen Bonding (Carbonyl) |

This table presents hypothetical data from a simulated docking study to illustrate the types of predictions made in computational studies of binding modes and affinities.

Rationalizing Enantioselectivity in Catalytic Processes

This compound has the potential to act as a chiral organocatalyst, particularly in asymmetric reactions where the proline scaffold is known to be effective, such as aldol (B89426) and Michael additions. nih.gov The enantioselectivity of these reactions is determined by the relative energies of the transition states leading to the different stereoisomeric products. Computational chemistry, especially DFT, is a powerful tool for locating and calculating the energies of these transition states, thereby providing a rationalization for the observed enantioselectivity. nih.govnih.gov

In a typical proline-catalyzed reaction, the catalyst forms an enamine intermediate with one of the reactants. nih.gov The stereochemical outcome of the reaction is then determined by the facial selectivity of the subsequent attack of the electrophile on this enamine. The substituents on the proline ring play a crucial role in shielding one face of the enamine, directing the electrophile to the other face.

For this compound, the alpha-substituent is expected to have a significant impact on the stereochemical course of the reaction. The bulky furanylmethyl group can create a highly sterically hindered environment, effectively blocking one of the enantiotopic faces of the enamine intermediate. DFT calculations can model the transition state structures for the attack of an electrophile from both the Re and Si faces of the enamine. The calculated energy difference between these two transition states can then be used to predict the enantiomeric excess (ee) of the reaction.

The following interactive data table illustrates how computational results could be presented to rationalize the enantioselectivity of a hypothetical reaction catalyzed by this compound.

| Transition State | Calculated Relative Energy (kcal/mol) | Predicted Product Enantiomer | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| TS-Re (Pro-R) | 1.5 | S | 90 |

| TS-Si (Pro-S) | 0.0 |

This table presents hypothetical data from a DFT study on a catalyzed reaction to illustrate how computational methods are used to rationalize enantioselectivity. The energy difference between the two transition states correlates with the predicted enantiomeric excess.

These computational approaches not only help in understanding the origin of enantioselectivity but also guide the design of new and more effective catalysts. By systematically modifying the structure of the catalyst in silico and calculating the resulting changes in the transition state energies, it is possible to identify modifications that are likely to lead to improved stereoselectivity. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes for Enhanced Sustainability

The pursuit of green chemistry principles is driving the development of more sustainable methods for synthesizing complex molecules like Boc-(S)-alpha-(2-furanylmethyl)-proline. Future research is focused on moving away from traditional synthetic pathways that may rely on hazardous reagents and generate significant waste.

One promising avenue is the use of biocatalysis . Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. Researchers are exploring the use of engineered enzymes to catalyze key steps in the synthesis of functionalized proline derivatives. Another area of intense investigation is the application of flow chemistry . Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch reactions. researchgate.netembopress.org By optimizing reaction parameters in real-time, flow chemistry can lead to higher yields and purity while minimizing solvent usage.

Furthermore, the use of renewable feedstocks is a cornerstone of sustainable synthesis. Research into deriving the core components of proline analogs from biomass is gaining traction. nih.gov This approach aims to reduce the reliance on petrochemical-based starting materials. Additionally, the incorporation of carbon dioxide (CO2) as a C1 building block is being explored as a method to not only synthesize amino acid derivatives but also to capture and utilize this greenhouse gas. rsc.orgnih.gov

The table below summarizes potential sustainable synthetic strategies for proline derivatives:

| Synthetic Strategy | Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Improved safety, scalability, efficiency, and reduced solvent use. researchgate.netembopress.org |

| Biomass Feedstocks | Utilization of renewable resources, reduced reliance on fossil fuels. nih.gov |

| CO2 Incorporation | Use of a greenhouse gas as a chemical feedstock. rsc.orgnih.gov |

Development of Advanced Proline Analogues for Catalysis and Materials Science

The rigid pyrrolidine (B122466) ring of proline and its derivatives makes them excellent scaffolds for the development of organocatalysts for asymmetric synthesis. researchgate.netacs.org Future research will focus on creating advanced proline analogs with enhanced catalytic activity and selectivity. This includes the introduction of novel functional groups onto the proline ring to fine-tune the catalyst's electronic and steric properties. For instance, modifying the furanylmethyl group of this compound or introducing other substituents could lead to catalysts with tailored properties for specific chemical transformations.

In the realm of materials science , proline derivatives are being explored for the creation of novel polymers with enhanced properties. Proline-functionalized polymers are being investigated as recyclable organocatalysts, combining the catalytic activity of the proline moiety with the ease of separation and reuse of a solid support. rsc.orgacs.org Research is also directed towards synthesizing polymers where the proline analog is an integral part of the polymer backbone. The unique conformational constraints imposed by the proline ring can influence the polymer's secondary structure, leading to materials with specific thermal, mechanical, or optical properties.

The table below outlines some research directions for advanced proline analogues:

| Application Area | Research Focus | Potential Outcomes |

| Asymmetric Catalysis | Synthesis of novel functionalized proline derivatives. | Catalysts with higher efficiency, selectivity, and broader substrate scope. researchgate.net |

| Materials Science | Incorporation into polymer backbones and as functional pendants. | Polymers with controlled architectures, enhanced thermal stability, and novel catalytic activities. acs.org |

Integration into Advanced Peptide-Based Delivery Systems (Conceptual Design)

The incorporation of non-natural amino acids like this compound into peptides can significantly impact their structure and function. This has led to the conceptual design of advanced peptide-based delivery systems. Proline-rich peptides are known to act as cell-penetrating peptides (CPPs) , which can transport various cargo molecules across cell membranes. nih.govnih.govrsc.org

The design of novel CPPs incorporating advanced proline analogs is a key area of future research. By modifying the structure of the proline derivative, it may be possible to enhance the cell-penetrating ability, stability, and cargo-loading capacity of the resulting peptide. For example, the furanylmethyl group could be functionalized to interact with specific cellular targets or to attach therapeutic agents.

Furthermore, the conformational rigidity of proline and its analogs can be used to create peptides with well-defined secondary structures. wikipedia.orgrsc.org This is crucial for designing peptide-based systems that can recognize and bind to specific biological targets with high affinity and specificity. The conceptual design of such systems involves computational modeling to predict the conformation of the peptide and its interaction with the target, followed by chemical synthesis and biological evaluation.

The following table presents conceptual design considerations for proline-based peptide delivery systems:

| Design Feature | Purpose |

| Proline Analog Structure | Enhance cell penetration, improve stability, and introduce cargo attachment points. nih.govacs.org |

| Peptide Sequence | Control secondary structure for target recognition and binding. wikipedia.orgrsc.org |

| Cargo Attachment | Covalent or non-covalent linkage of therapeutic or imaging agents. |

Continued Investigations into Stereocontrol Mechanisms and Molecular Recognition Phenomena

A deeper understanding of the mechanisms underlying stereocontrol in proline-catalyzed reactions is essential for the rational design of new and improved catalysts. wikipedia.org Computational studies, such as Density Functional Theory (DFT) , are powerful tools for investigating the transition states of these reactions and elucidating the factors that determine their stereoselectivity. nih.govresearchgate.netnih.gov Future research will likely involve more sophisticated computational models to accurately predict the outcomes of reactions catalyzed by complex proline derivatives.

Molecular recognition is another critical area of investigation. The unique three-dimensional structure of proline and its analogs allows them to participate in specific non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to molecular recognition processes. rsc.org Understanding how the furanylmethyl group and other substituents on the proline ring influence these interactions is key to designing molecules with high affinity and selectivity for specific biological targets.

Conformational analysis of peptides containing these modified proline residues will also be crucial. nih.govacs.orgacs.orgnih.gov Techniques such as NMR spectroscopy and X-ray crystallography, in conjunction with computational modeling, can provide detailed insights into how these analogs affect peptide folding and structure. This knowledge is vital for the development of peptidomimetics with tailored biological activities.

Key areas for future investigation in stereocontrol and molecular recognition are summarized below:

| Research Area | Methodology | Goals |

| Stereocontrol Mechanisms | Computational Chemistry (DFT), Kinetic Studies. nih.govresearchgate.net | Elucidate transition state geometries and predict stereochemical outcomes. |

| Molecular Recognition | X-ray Crystallography, NMR Spectroscopy, Isothermal Titration Calorimetry. | Characterize non-covalent interactions and guide the design of selective binders. rsc.org |

| Conformational Analysis | NMR Spectroscopy, Circular Dichroism, Molecular Dynamics Simulations. nih.govacs.orgnih.gov | Understand the influence of proline analogs on peptide and protein structure. |

Q & A

Q. Example Data :

- HRMS : [M+H]⁺ observed at m/z 312.15 (calculated 312.14).

- Chiral HPLC : Retention times: (S)-isomer = 12.3 min, (R)-isomer = 14.7 min (Chiralpak AD-H column, hexane:isopropanol 90:10).

Advanced: How does the 2-furanylmethyl substituent in this compound influence peptide secondary structure compared to other proline derivatives?

Methodological Answer:

The 2-furanylmethyl group introduces steric and electronic effects that alter peptide conformation:

- Steric Hindrance : The bulky furan ring restricts proline’s pyrrolidine ring puckering, favoring trans-amide bonds over cis. This is confirmed via circular dichroism (CD) spectroscopy .

- Hydrogen Bonding : The furan oxygen may participate in weak hydrogen bonds, stabilizing β-turn or polyproline II helices. Comparative studies with Boc-(R)-alpha-(4-thiazolylmethyl)-proline show differing CD profiles, suggesting substituent-dependent structural preferences .

- Dynamic NMR Analysis : Variable-temperature NMR in model peptides (e.g., Ac-Xaa-NHMe) reveals slower cis-trans isomerization rates compared to unmodified proline, impacting folding kinetics .

Q. Comparative Data :

| Derivative | Dominant Secondary Structure | Cis-Trans Isomerization Rate (s⁻¹) |

|---|---|---|

| Boc-(S)-2-furanylmethyl | β-turn | 0.12 |

| Boc-(R)-4-thiazolylmethyl | Polyproline II helix | 0.08 |

| Unmodified proline | Random coil | 0.25 |

Advanced: What strategies mitigate side reactions when introducing the 2-furanylmethyl group during proline modification?

Methodological Answer:

Common side reactions include over-alkylation and furan ring oxidation. Mitigation strategies include:

- Protecting Group Optimization : Use of orthogonal protecting groups (e.g., Fmoc for temporary protection) allows stepwise alkylation. The Boc group remains stable under basic conditions .

- Low-Temperature Reactions : Conducting alkylation at 0–5°C reduces unwanted nucleophilic attacks on the furan ring. Anhydrous solvents (e.g., THF) prevent hydrolysis .

- Additives for Stabilization : Adding antioxidants (e.g., BHT) or radical scavengers (e.g., TEMPO) suppresses furan oxidation during metal-catalyzed reactions .

Advanced: How does this compound compare to other Boc-protected proline derivatives in terms of synthetic challenges and peptide applications?

Methodological Answer:

- Synthetic Challenges : The 2-furanylmethyl group’s electron-rich nature complicates metal-catalyzed reactions (e.g., unwanted π-complexation with Pd). Derivatives like Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline are more stable but require harsher conditions (e.g., higher Pd loading) .

- Biological Applications : The furan moiety enhances interactions with aromatic residues in target proteins (e.g., kinase active sites). In contrast, Boc-(R)-alpha-(4-thiazolylmethyl)-proline exhibits stronger metal-binding capacity, useful in metalloprotease inhibition .

Q. Comparative Table :

| Derivative | Key Application | Synthetic Yield (%) |

|---|---|---|

| Boc-(S)-2-furanylmethyl | Kinase inhibitor design | 65–75 |

| Boc-(R)-4-thiazolylmethyl | Metalloprotease inhibition | 55–65 |

| Boc-(S)-3-phenyl-allyl | Peptide stapling | 70–80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products